2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone
Overview
Description
2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone is a chemical compound with a complex structure that includes a chlorobenzyl group, a sulfonyl group, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone typically involves multiple steps, starting with the preparation of the chlorobenzyl sulfonyl intermediate. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, including temperature control, pressure adjustments, and the use of continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly modify the compound’s behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering various biochemical pathways. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-propanone
- 2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-butanone
Uniqueness
Compared to similar compounds, 2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in research and industrial applications, where precise chemical behavior is required.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-11-7-17(8-12(2)21-11)15(18)10-22(19,20)9-13-3-5-14(16)6-4-13/h3-6,11-12H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVPLLBTQUDUCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CS(=O)(=O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329017 | |
Record name | 2-[(4-chlorophenyl)methylsulfonyl]-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401329017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085798 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303152-66-1 | |
Record name | 2-[(4-chlorophenyl)methylsulfonyl]-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401329017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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